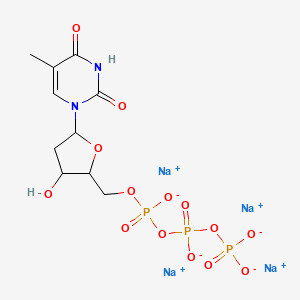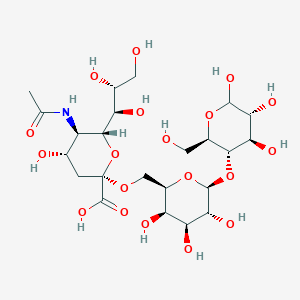
2'-Deoxy-thymidine-5'-triphosphate tetrasodium salt;Thymidine triphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-triphosphate tetrasodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of thymidine, a nucleoside composed of thymine and deoxyribose. This compound is essential for various biochemical processes, particularly in the synthesis of DNA during cell division and replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymidine 5’-triphosphate tetrasodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction proceeds through intermediate stages, including the formation of thymidine monophosphate and thymidine diphosphate, before finally yielding thymidine triphosphate .
Industrial Production Methods
In industrial settings, thymidine 5’-triphosphate tetrasodium salt is produced using large-scale chemical reactors. The process involves the controlled addition of reagents and precise temperature regulation to ensure high yield and purity. The final product is often purified through techniques such as ion-exchange chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine 5’-triphosphate tetrasodium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form higher-order nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and PCl5, as well as bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate. Hydrolysis reactions yield thymidine and inorganic phosphate .
Wissenschaftliche Forschungsanwendungen
Thymidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Thymidine 5’-triphosphate tetrasodium salt functions as a building block for DNA synthesis. It is incorporated into the growing DNA strand by DNA polymerases during replication. The compound acts as an allosteric regulator of other nucleotides’ metabolism, influencing the activity of enzymes involved in nucleotide synthesis and degradation . Its molecular targets include DNA polymerases, thymidine kinases, and other enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyadenosine 5’-triphosphate (dATP): Another nucleotide analog used in DNA synthesis.
Deoxyguanosine 5’-triphosphate (dGTP): A nucleotide analog involved in DNA replication.
Deoxycytosine 5’-triphosphate (dCTP): A nucleotide analog essential for DNA synthesis.
Uniqueness
Thymidine 5’-triphosphate tetrasodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotide analogs, it specifically pairs with adenine during DNA replication, ensuring the fidelity of the genetic code .
Eigenschaften
Molekularformel |
C10H13N2Na4O14P3 |
|---|---|
Molekulargewicht |
570.10 g/mol |
IUPAC-Name |
tetrasodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
FOWRUVUUUBXRNF-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)

![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)


![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)



![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)
